molecular formula C6H10ClNO2 B2482824 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride CAS No. 2418663-12-2

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2482824
CAS No.: 2418663-12-2
M. Wt: 163.6
InChI Key: LVBYDYXUQCCEEK-UHFFFAOYSA-N
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Description

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride is a unique compound characterized by its cyclobutane ring structure with an amino group and a carboxylic acid group

Preparation Methods

The synthesis of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally rigid analog of natural amino acids, it can mimic or inhibit the function of these amino acids in biological systems . This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both amino and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYDYXUQCCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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